5-(3-Hydroxy-4-methylphenyl)thiophene-2-carbaldehyde
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Overview
Description
5-(3-Hydroxy-4-methylphenyl)thiophene-2-carbaldehyde is an organic compound with the molecular formula C₁₂H₁₀O₂S It features a thiophene ring substituted with a hydroxy-methylphenyl group and an aldehyde group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Hydroxy-4-methylphenyl)thiophene-2-carbaldehyde typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized using the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.
Introduction of the Hydroxy-Methylphenyl Group: This step can be achieved through a Friedel-Crafts acylation reaction, where the thiophene ring is reacted with 3-hydroxy-4-methylbenzoyl chloride in the presence of a Lewis acid catalyst.
Formylation: The final step involves the formylation of the thiophene ring to introduce the aldehyde group.
Industrial Production Methods
Industrial production methods for this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, would be necessary to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-(3-Hydroxy-4-methylphenyl)thiophene-2-carbaldehyde can undergo various chemical reactions, including:
Substitution: The hydroxy group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: 5-(3-Hydroxy-4-methylphenyl)thiophene-2-carboxylic acid.
Reduction: 5-(3-Hydroxy-4-methylphenyl)thiophene-2-methanol.
Substitution: Various substituted thiophene derivatives depending on the nucleophile used.
Scientific Research Applications
5-(3-Hydroxy-4-methylphenyl)thiophene-2-carbaldehyde has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of biologically active molecules, including potential anticancer and anti-inflammatory agents.
Materials Science: The compound is used in the development of organic semiconductors and light-emitting diodes (OLEDs).
Chemical Biology: It is employed in the study of enzyme inhibitors and receptor modulators.
Mechanism of Action
The mechanism of action of 5-(3-Hydroxy-4-methylphenyl)thiophene-2-carbaldehyde depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The hydroxy and aldehyde groups can form hydrogen bonds and other interactions with biological macromolecules, influencing their function .
Comparison with Similar Compounds
Similar Compounds
5-(3-Hydroxyphenyl)thiophene-2-carbaldehyde: Lacks the methyl group on the phenyl ring.
5-(4-Methylphenyl)thiophene-2-carbaldehyde: Lacks the hydroxy group on the phenyl ring.
5-(3-Hydroxy-4-methylphenyl)furan-2-carbaldehyde: Contains a furan ring instead of a thiophene ring.
Uniqueness
5-(3-Hydroxy-4-methylphenyl)thiophene-2-carbaldehyde is unique due to the presence of both hydroxy and methyl groups on the phenyl ring, which can influence its reactivity and interactions with other molecules. The thiophene ring also imparts distinct electronic properties compared to similar compounds with different heterocycles .
Properties
IUPAC Name |
5-(3-hydroxy-4-methylphenyl)thiophene-2-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O2S/c1-8-2-3-9(6-11(8)14)12-5-4-10(7-13)15-12/h2-7,14H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTHFKRFMNPUHJK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CC=C(S2)C=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40683770 |
Source
|
Record name | 5-(3-Hydroxy-4-methylphenyl)thiophene-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40683770 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261985-72-1 |
Source
|
Record name | 5-(3-Hydroxy-4-methylphenyl)thiophene-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40683770 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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